4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUXBMONCXTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate is a complex organic molecule that integrates multiple functional groups, notably thiophene, thiadiazole, and pyran. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 527.6 g/mol . The intricate arrangement of heterocyclic rings and functional groups is indicative of its reactivity and potential biological applications.
Biological Activity Overview
Research has indicated that compounds featuring thiophene and thiadiazole moieties often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of This compound are explored below.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance:
- Thiadiazole Derivatives : Compounds similar to 4-oxo-6 have shown promising antimicrobial activity against various bacterial strains. In one study, derivatives with thiadiazole exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL , indicating potent antibacterial effects .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
Antiviral Activity
The antiviral potential of heterocyclic compounds containing thiophene and thiadiazole has been documented:
- Inhibition Studies : Related compounds have demonstrated efficacy against viruses such as Hepatitis C Virus (HCV). For example, derivatives showed IC50 values ranging from 20 to 50 µM , indicating moderate antiviral activity .
- Research Findings : A study highlighted that modifications in the substituent groups significantly influenced antiviral potency, suggesting that the structural features play a crucial role in bioactivity .
Anticancer Activity
The anticancer potential of thiadiazole-containing compounds has also been investigated:
- Cytotoxicity Assays : Compounds similar to 4-oxo-6 have been evaluated for cytotoxic effects on cancer cell lines. One study reported IC50 values as low as 10 µM , indicating significant cytotoxicity against breast cancer cells .
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring was found to enhance anticancer activity, emphasizing the importance of molecular design in drug development .
Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MICs: 10–50 µg/mL | |
| Antiviral | IC50: 20–50 µM | |
| Anticancer | IC50: 10 µM |
Case Studies
- Antimicrobial Study : A comprehensive evaluation of various thiadiazole derivatives revealed that those with electron-withdrawing groups exhibited superior antimicrobial properties compared to their electron-donating counterparts.
- Antiviral Research : In vitro studies on related compounds demonstrated that structural modifications could enhance binding affinity to viral proteins, thereby increasing antiviral efficacy.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Condensation Reactions : Between thiophene-2-carboxylic acid and 1,3,4-thiadiazole derivatives under dehydrating conditions.
- Thioetherification : Formation of the thioether bond linking the thiophene and 1,3,4-thiadiazole units.
- Esterification : Attaching the bromobenzoate group via ester linkage.
Common reaction conditions include controlled temperatures (60–80°C) and catalysts like p-toluenesulfonic acid for esterification. Industrial synthesis may utilize automated flow chemistry systems for enhanced yield and reproducibility .
Medicinal Chemistry
The compound exhibits potential as an antimicrobial agent due to its structural components that can interact with biological targets. Thiophene derivatives are known for their antibacterial properties, making this compound a candidate for further exploration in antibiotic therapies .
Case Study: Antibacterial Activity
Research has shown that derivatives of thiophene exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have been tested against Escherichia coli, demonstrating promising results in inhibiting bacterial growth . The incorporation of the thiadiazole group may enhance this activity by improving binding affinity to bacterial enzymes.
Antioxidant Properties
Another area of interest is the antioxidant potential of the compound. Studies on similar thiophene-containing compounds suggest they may scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases .
Material Science
Beyond biological applications, the compound's unique chemical structure lends itself to applications in materials science , particularly in the development of organic semiconductors and photovoltaic materials. The electron-donating properties of the thiophene ring can enhance charge transport in organic electronic devices .
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The benzoate ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives:
This reaction is critical for modifying the compound’s solubility or bioavailability.
Substitution of Bromine
The 3-bromobenzoate group may participate in nucleophilic aromatic substitution (NAS) or elimination reactions:
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NAS : Replacement of bromine with nucleophiles (e.g., amines, thiols) under catalytic conditions.
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Elimination : Formation of alkenes via dehydrohalogenation under basic conditions.
Thiadiazole-Mediated Reactions
The thiadiazole ring may act as a leaving group or participate in cycloaddition reactions:
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Thiadiazole Ring Opening : Under acidic/basic conditions, leading to thiol or amine derivatives .
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Cycloadditions : Potential [3+2] dipolar cycloadditions with alkenes or alkynes .
Analytical Methods
| Method | Purpose | Key Features |
|---|---|---|
| HPLC | Purity assessment | High resolution for ester/benzoate analysis |
| NMR | Structural confirmation | and shifts for thiadiazole, pyran, and benzoate groups |
| IR | Functional group identification | Peaks for carbonyl (C=O), amide (N-H), and aromatic (C-H) stretches |
Esterification Mechanism
The benzoate ester formation involves acid chloride coupling:
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Activation : 3-Bromobenzoic acid is converted to an acid chloride using thionyl chloride.
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Coupling : The acid chloride reacts with the pyran hydroxyl group in the presence of a base (e.g., pyridine).
Thiadiazole Ring Stability
The thiadiazole ring’s stability under thermal or acidic conditions depends on substituents. Electron-withdrawing groups (e.g., thiophene amide) may enhance stability .
Medicinal Chemistry
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Antimicrobial Agents : Thiadiazole and thiophene moieties are known for antimicrobial activity.
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Enzyme Inhibition : The benzoate group may target esterases or proteases.
Material Science
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Coordination Chemistry : Bromine and sulfur atoms may enable metal-ligand interactions.
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Optoelectronics : Thiophene and pyran rings could contribute to π-conjugated systems.
While the exact compound is not explicitly detailed in the provided sources, these insights extrapolate from structurally analogous molecules. Further experimental validation is recommended for specific reaction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares structural motifs with several classes of molecules:
- Pyran/Thiazole Derivatives: Compounds like 4-hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () feature pyran and thiazole rings, though the target’s 1,3,4-thiadiazole and bromobenzoate groups introduce distinct steric and electronic effects .
- Chromen-4-one Derivatives : Example 62 () shares a 4-oxo chromen core and thiophene substituents but lacks the thiadiazole and bromobenzoate moieties, highlighting divergent pharmacophoric features .
Physicochemical and Spectroscopic Properties
Data from analogous compounds suggest trends:
The higher melting point of Example 62 () may reflect increased crystallinity due to planar chromen-4-one and pyrimidine systems, whereas the target’s bulky substituents could reduce melting points . NMR data () indicate that substituent positioning (e.g., bromobenzoate vs. methoxybenzylidene in ) alters chemical shifts in specific regions (e.g., aromatic protons), aiding structural elucidation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and which reaction conditions require optimization?
The compound’s synthesis likely involves multi-step reactions, including:
- Thioether linkage formation : Coupling the thiadiazole-thiol group with the pyran-methyl moiety using thiophilic reagents (e.g., NaH in DMF) under anhydrous conditions .
- Amide bond formation : Activating the thiophene-2-carboxylic acid with EDCI/HOBt for coupling with the 1,3,4-thiadiazol-2-amine . Key optimizations include reaction time (7–20 hours for reflux), temperature (60–80°C for amidation), and stoichiometric ratios (1:1.2 for amine:acid) to minimize byproducts .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- IR spectroscopy : Identify C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-C-S (600–700 cm⁻¹) stretches .
- Multinuclear NMR : Assign protons (e.g., pyran C4-oxo proton at δ 10–12 ppm) and carbons (e.g., thiadiazole C2 at δ 150–160 ppm) using ¹H-¹³C HSQC/HMBC .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of 3-bromobenzoyl group) .
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
Q. What are the primary challenges in synthesizing multi-heterocyclic systems like this compound?
Challenges include:
- Steric hindrance : Between the thiophene-carboxamido and 3-bromobenzoate groups, requiring slow reagent addition .
- Byproduct formation : Hydrolysis of thioethers under acidic conditions; mitigated by anhydrous solvents (e.g., dry DCM) .
- Low yields : Optimize catalytic systems (e.g., DMAP for esterification) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Dynamic effects : Use variable-temperature NMR to detect tautomerism (e.g., thiadiazole-thione ↔ thiol forms) .
- Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize polar tautomers .
- DFT calculations : Predict ¹³C chemical shifts (B3LYP/6-311G**) to validate assignments .
Q. What computational strategies predict reactivity and electronic properties for SAR studies?
- Fukui indices : Identify nucleophilic (thiadiazole sulfur) and electrophilic (pyran C4-oxo) sites via DFT .
- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina; prioritize substituents (e.g., 3-bromo for hydrophobic interactions) .
- MD simulations : Assess solubility by calculating logP (XLogP3 ∼3.5) and polar surface area (∼110 Ų) .
Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?
- Dose-response curves : Test in triplicate across 3–4 cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Orthogonal assays : Confirm antimicrobial activity via broth microdilution (MIC) and disk diffusion to rule out false positives .
Q. What strategies improve reproducibility in multi-step syntheses?
- In-line monitoring : Use ReactIR to track intermediate formation (e.g., thioether at 650 cm⁻¹) .
- Quality control : Characterize intermediates (e.g., thiophene-2-carboxamido-thiadiazole via LC-MS) before proceeding .
- Protocol standardization : Document inert atmosphere (N₂/Ar) and exclusion of light (for bromoaryl stability) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
Q. Table 2. Spectral Data for Key Functional Groups
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C=O (pyran) | 1715 | - | 168.2 |
| C=N (thiadiazole) | 1620 | - | 155.8 |
| S-C-S | 680 | - | 42.5 (CH₂-S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
